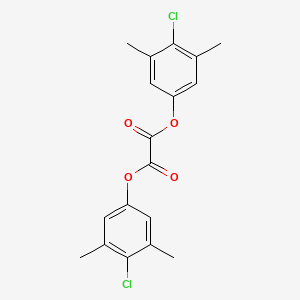
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 4-chloro-3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate typically involves the reaction of 4-chloro-3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of oxalyl chloride and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) ethanedioate
- Bis(3,5-dimethylphenyl) ethanedioate
- Bis(4-bromo-3,5-dimethylphenyl) ethanedioate
Uniqueness
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The chloro groups enhance its electrophilicity, while the dimethyl groups provide steric hindrance and influence its overall stability and reactivity.
Properties
CAS No. |
91308-29-1 |
|---|---|
Molecular Formula |
C18H16Cl2O4 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
bis(4-chloro-3,5-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H16Cl2O4/c1-9-5-13(6-10(2)15(9)19)23-17(21)18(22)24-14-7-11(3)16(20)12(4)8-14/h5-8H,1-4H3 |
InChI Key |
VGLJWSMHXZIVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















